

1-(4-Bromo-2,6-difluorophenyl)ethanol molecular formula and weight

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Compound of Interest

Compound Name: 1-(4-Bromo-2,6-difluorophenyl)ethanol

Cat. No.: B1376394

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An In-Depth Technical Guide to **1-(4-Bromo-2,6-difluorophenyl)ethanol** for Advanced Research Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of **1-(4-bromo-2,6-difluorophenyl)ethanol**, a key building block for researchers and professionals in drug development and organic synthesis. We will delve into its fundamental physicochemical properties, structural characteristics, a representative synthetic workflow, and analytical validation, offering field-proven insights into its application.

Core Physicochemical Properties

1-(4-Bromo-2,6-difluorophenyl)ethanol is a halogenated aromatic alcohol. Its precise molecular composition is foundational to its reactivity and utility in complex syntheses. The presence of bromine and fluorine atoms significantly influences its electronic properties and provides reactive handles for further chemical modification.

The molecular formula has been identified as $C_8H_7BrF_2O$.^{[1][2][3][4][5]} Based on this formula, the molecular weight is calculated to be 237.04 g/mol.^{[1][2][3][4]} The calculation is derived from the sum of the atomic weights of its constituent atoms: (8 x Carbon) + (7 x Hydrogen) + (1 x Bromine) + (2 x Fluorine) + (1 x Oxygen).

A summary of its key identifiers is presented below for quick reference.

Identifier	Value	Source(s)
Molecular Formula	C8H7BrF2O	[1][2][3][5]
Molecular Weight	237.04 g/mol	[1][2][3]
CAS Number	1214900-62-5	[2][5][6][7]
(R)-Enantiomer CAS	2227682-39-3	[1]

Structural Elucidation

The structure of **1-(4-bromo-2,6-difluorophenyl)ethanol** features a central ethanol group attached to a phenyl ring. This ring is substituted with a bromine atom at the para-position (position 4) and two fluorine atoms at the ortho-positions (positions 2 and 6) relative to the ethanol substituent. The ethanol group itself introduces a chiral center at the carbon atom bonded to the hydroxyl group, meaning the compound can exist as two distinct enantiomers, (R)- and (S)-**1-(4-bromo-2,6-difluorophenyl)ethanol**.

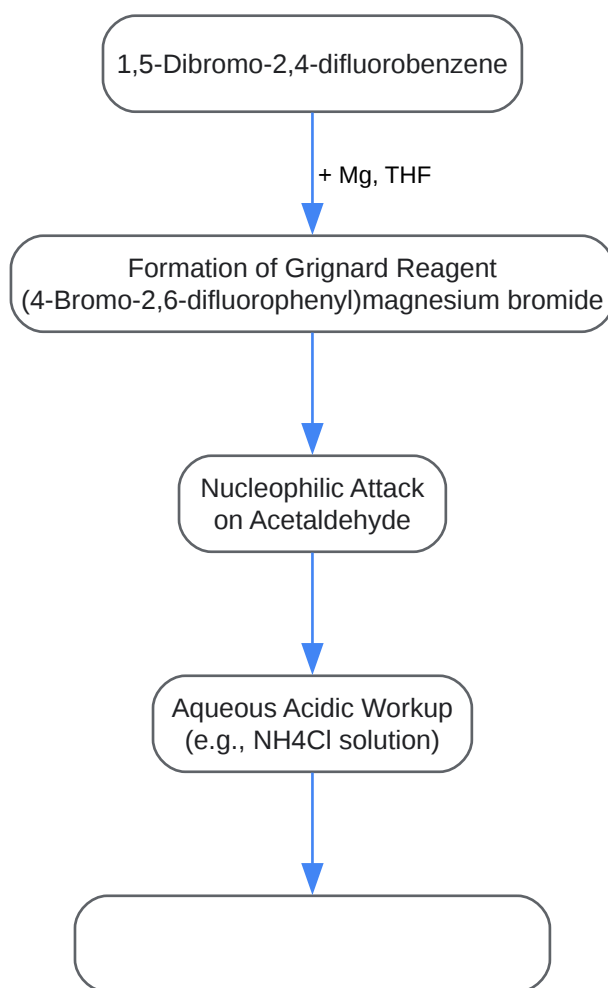
Caption: 2D structure of **1-(4-Bromo-2,6-difluorophenyl)ethanol**.

Synthesis and Analytical Validation: A Self-Validating Protocol

As a Senior Application Scientist, it is crucial to not only synthesize a target molecule but also to establish a robust, self-validating workflow that confirms its identity and purity. Below is a representative experimental approach.

Synthesis Workflow

The synthesis of this alcohol is commonly achieved via a Grignard reaction. This classic organometallic approach is reliable and high-yielding. The process involves the formation of a Grignard reagent from a brominated precursor, which then acts as a nucleophile, attacking an aldehyde to form the desired secondary alcohol after an acidic workup.



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Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

- Preparation of the Grignard Reagent:
 - To a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings.
 - Add a solution of 1,5-dibromo-2,4-difluorobenzene in anhydrous tetrahydrofuran (THF) dropwise. The selective formation of the mono-Grignard reagent is a known and reliable

process.

- Initiate the reaction with gentle heating or the addition of an iodine crystal if necessary. The disappearance of the magnesium metal and the formation of a cloudy grey solution indicate reagent formation. The choice of THF as a solvent is critical; its etheric oxygen stabilizes the Grignard reagent.
- Reaction with Acetaldehyde:
 - Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. This temperature control is crucial to prevent side reactions.
 - Slowly add a solution of acetaldehyde in anhydrous THF to the Grignard reagent. The slow addition maintains the low temperature and controls the exothermic reaction.
 - Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours to ensure the reaction goes to completion.
- Workup and Purification:
 - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This acidic workup protonates the intermediate alkoxide to form the final alcohol product and neutralizes any remaining Grignard reagent.
 - Extract the aqueous layer with ethyl acetate. The product is organic-soluble and will move into the ethyl acetate layer.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product using column chromatography on silica gel to yield pure **1-(4-bromo-2,6-difluorophenyl)ethanol**.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a suite of analytical techniques is employed. This multi-faceted approach ensures the trustworthiness of the material for subsequent applications.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Will confirm the presence of the aromatic protons, the methine proton (CH-OH), and the methyl protons (CH_3), with characteristic chemical shifts and splitting patterns.
 - ^{13}C NMR: Will show the correct number of carbon signals corresponding to the structure.
 - ^{19}F NMR: Will show a single resonance for the two equivalent fluorine atoms, confirming their ortho-positioning.
- Mass Spectrometry (MS):
 - Will show a molecular ion peak (or a related fragment like $[\text{M-H}]^-$ or $[\text{M+Na}]^+$) that corresponds to the calculated molecular weight (237.04 g/mol). The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) will be a key diagnostic feature.
- High-Performance Liquid Chromatography (HPLC):
 - Used to determine the purity of the final compound. A single, sharp peak indicates a high-purity sample.

Applications in Research and Drug Development

1-(4-Bromo-2,6-difluorophenyl)ethanol is not an end-product but a valuable intermediate. Its utility for researchers and drug development professionals stems from several key features:

- Versatile Building Block: It serves as a precursor in the synthesis of more complex molecules.^{[4][6]}
- Reactive Sites: The hydroxyl group can be easily modified (e.g., oxidized to a ketone, used in ether or ester linkages).
- Halogen Handles: The bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The fluorine atoms can enhance metabolic stability and binding affinity in potential drug candidates.

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